Potassium 4-methylthiophen-2-yltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular weight of Potassium 4-methylthiophen-2-yltrifluoroborate is 204.07 . The linear formula is C5H5BF3KS .Physical And Chemical Properties Analysis
Potassium 4-methylthiophen-2-yltrifluoroborate is a solid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer, under -20C .Scientific Research Applications
Catalysis and Reaction Selectivity
Potassium 4-methylthiophen-2-yltrifluoroborate and related compounds have been studied for their potential applications in catalysis. For example, the addition of potassium to a CoMo/Al2O3 catalyst modified its selectivity in hydrodesulfurization (HDS) of synthetic gasoline. The potassium addition improved the catalyst's selectivity for HDS over olefin hydrogenation, which is attributed to modifications in the electronic properties of the sulfide phase and the support's isomerization properties (Mey et al., 2004).
Organic Synthesis
Potassium aryltrifluoroborates, including variants of the compound , are significant in organic synthesis, particularly in cross-coupling reactions. These compounds have been used in cross-coupling with organic chlorides in aqueous media, catalyzed by palladacycles. This method affords the synthesis of biphenyls and other complex organic structures under phosphine-free conditions (Alacid & Nájera, 2008).
Electrosynthesis
In the field of electrosynthesis, potassium fluoride, related to potassium 4-methylthiophen-2-yltrifluoroborate, has been used in the anodic synthesis of organic compounds. For instance, potassium fluoride facilitated the undesired oxidation of diacetal in the electrosynthesis of 4-methylanisole to 4-methoxy-benzaldehyde-dimethylacetal, indicating the influence of potassium compounds in the reaction mechanism (Attour et al., 2008).
Energy Storage
In the context of energy storage, materials related to potassium 4-methylthiophen-2-yltrifluoroborate, such as poly(3-methylthiophene), have been used in hybrid supercapacitors. These supercapacitors feature a combination of high-surface-area activated carbon and electronically conducting polymers, providing a response to market demands for high-power and environmentally friendly energy storage solutions (Laforgue et al., 2003).
Kinetic Studies
In kinetic studies, compounds like 4-methylthiophenyl acetic acid, related to potassium 4-methylthiophen-2-yltrifluoroborate, have been used to understand reaction mechanisms. For example, the kinetics and oxidation of 4-methylthiophenyl acetic acid by potassium dichromate were examined, providing insights into reaction stoichiometry and mechanism (Asha et al., 2018).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
properties
IUPAC Name |
potassium;trifluoro-(4-methylthiophen-2-yl)boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BF3S.K/c1-4-2-5(10-3-4)6(7,8)9;/h2-3H,1H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFCCAQWDUGVPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CS1)C)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BF3KS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 4-methylthiophen-2-yltrifluoroborate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.